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Compound of Interest
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Cat. No.: B1663578 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitor Mps1-IN-1's performance against its intended

target, Monopolar spindle 1 (Mps1), and other kinases. Supported by experimental data, this

guide aims to facilitate informed decisions in research and development involving Mps1

inhibition.

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of the Mps1 kinase, a key

regulator of the spindle assembly checkpoint (SAC).[1][2] With a half-maximal inhibitory

concentration (IC50) of 367 nM against Mps1, it serves as a valuable tool for dissecting the

roles of Mps1 in cell cycle progression and as a potential starting point for therapeutic

development.[1][2][3] However, a comprehensive understanding of its cross-reactivity profile is

crucial for interpreting experimental results and anticipating potential off-target effects. This

guide summarizes the quantitative data on Mps1-IN-1's kinase selectivity, details the

experimental protocols used for its characterization, and visualizes its cellular context.

Kinase Selectivity Profile of Mps1-IN-1
The selectivity of Mps1-IN-1 has been extensively profiled against a large panel of human

kinases using the KinomeScan™ technology. The following table summarizes the inhibitory

activity of Mps1-IN-1 against its primary target, Mps1, and notable off-target kinases. The data

reveals a high degree of selectivity for Mps1, with significant inhibition observed for only a few

other kinases at a concentration of 10 µM.
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Target Kinase IC50 (nM) Ki (nM)
% Control @
10 µM
(KinomeScan)

Kinase Family

Mps1 (TTK) 367[1][2][3] 27[1][2][4] 0.1 Serine/Threonine

ALK - 21[4] 0.1 Tyrosine

LTK - 29[4] 0.2 Tyrosine

MEK5 (MAP2K5) - - 1 Serine/Threonine

GCK (MAP4K2) - - 1.8 Serine/Threonine

MINK1

(MAP4K6)
- - 2.4 Serine/Threonine

TNIK - - 2.8 Serine/Threonine

SLK - - 3 Serine/Threonine

FAK (PTK2) - 440[4] 3.2 Tyrosine

PYK2 (PTK2B) - 280[4] 4.1 Tyrosine

AAK1 - - 4.3 Serine/Threonine

INSR - 470[4] - Tyrosine

IGF1R - 750[4] - Tyrosine

ERK2 (MAPK1) - 900[4] - Serine/Threonine

Data compiled from Kwiatkowski et al., 2010 and the Chemical Probes Portal.[3][4] The

KinomeScan™ data represents the percentage of the kinase remaining bound to the

immobilized ligand in the presence of 10 µM Mps1-IN-1, where a lower percentage indicates

stronger inhibition.

Experimental Protocols
The determination of Mps1-IN-1's kinase selectivity involves robust in vitro assays. Below are

detailed methodologies for the key experiments cited.
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In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay is used to determine the IC50 value of an inhibitor against a specific kinase. The

principle involves a fluorescence resonance energy transfer (FRET) between a terbium-labeled

anti-phosphopeptide antibody and a fluorescein-labeled substrate peptide. Kinase-mediated

phosphorylation of the substrate brings the donor (terbium) and acceptor (fluorescein) into

proximity, resulting in a FRET signal.

Protocol:

Reaction Setup: A reaction mixture is prepared containing the Mps1 kinase, a fluorescein-

labeled substrate peptide (e.g., E4Y), and ATP in a kinase reaction buffer.

Inhibitor Addition: Mps1-IN-1 is added at various concentrations to the reaction mixture. A

DMSO control (vehicle) is also included.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room

temperature to allow for substrate phosphorylation.

Detection: A solution containing a terbium-labeled anti-phosphopeptide antibody is added to

the reaction. The antibody specifically binds to the phosphorylated substrate.

Signal Measurement: The FRET signal is measured using a fluorescence plate reader. The

ratio of the emission at 520 nm (fluorescein) to 495 nm (terbium) is calculated.

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The

IC50 value is determined by fitting the dose-response curve with a sigmoidal equation.

KinomeScan™ Assay
This competition binding assay is used to quantitatively measure the interaction of an inhibitor

with a large panel of kinases. The assay relies on the ability of a test compound to compete

with an immobilized, active-site directed ligand for binding to the kinase.

Protocol:

Kinase Preparation: A diverse panel of human kinases is individually tagged with a unique

DNA barcode.
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Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in

the presence of Mps1-IN-1 at a fixed concentration (e.g., 10 µM).

Washing: The beads are washed to remove unbound kinases.

Elution and Quantification: The amount of kinase bound to the immobilized ligand is

quantified by measuring the amount of the corresponding DNA tag using quantitative PCR

(qPCR).

Data Analysis: The results are reported as the percentage of the kinase that remains bound

to the immobilized ligand compared to a DMSO control (% Control). A lower percentage

indicates a stronger interaction between the inhibitor and the kinase.

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context of Mps1-IN-1 and the methods

used to assess its cross-reactivity, the following diagrams are provided.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: Workflow for assessing kinase inhibitor potency and selectivity.
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Spindle Assembly Checkpoint Signaling
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Caption: Simplified diagram of the Spindle Assembly Checkpoint.
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Mps1-IN-1 is a highly selective inhibitor of Mps1 kinase. While it demonstrates potent inhibition

of its primary target, it also exhibits cross-reactivity with a limited number of other kinases, most

notably ALK and LTK. Researchers utilizing Mps1-IN-1 should be cognizant of these off-target

activities, especially when working at higher concentrations. The provided experimental

protocols offer a foundation for further in-house characterization and validation. The

visualization of the spindle assembly checkpoint pathway highlights the critical role of Mps1

and the mechanism of action for inhibitors like Mps1-IN-1. This comprehensive guide serves as

a valuable resource for the scientific community to effectively utilize Mps1-IN-1 in their

research endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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